7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
“7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one” is a chemical compound that belongs to the class of organic compounds known as coumarins . It is a derivative of coumarin, which is a fragrant organic chemical compound in the benzopyrone chemical class .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H16O4 . The average mass is 296.317 Da and the monoisotopic mass is 296.104858 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources available .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
The compound is structurally related to flavonoids, which are known for their antimicrobial and anti-inflammatory properties. For example, Tectorigenin monohydrate, a compound with a similar chromen-4-one structure isolated from Belamcanda chinensis, has demonstrated antimicrobiotic and anti-inflammatory effects. This is attributed to the molecular structure, where the chromen-4-one system and the benzene ring form specific angles, facilitating inter- and intramolecular hydrogen bonding, which could be relevant for the biological activities of similar compounds (Liu, Ma, Gao, & Wu, 2008).
Photophysical Properties
The phototransformation properties of chromen-4-ones, closely related to 7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, have been studied. These compounds exhibit regioselective photocyclisation and dealkoxylation under UV light, leading to the formation of products with exotic tetracyclic scaffolds. Such transformations hint at the potential utility of these compounds in photochemical applications and the development of photoresponsive materials (Khanna, Dalal, Kumar, & Kamboj, 2015).
Fluorogenic Sensing Applications
Certain chromen-2-one derivatives exhibit unusual fluorescence properties, which can be exploited in sensor development. Specifically, compounds like 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one show negligible fluorescence in aprotic solvents but fluoresce strongly in protic solvents. This environment-sensitive fluorescence could be useful for developing fluorogenic sensors for detecting changes in solvent polarity or the presence of specific biomolecules (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).
Photovoltaic Applications
Chromen-2-one derivatives have been evaluated for their potential in dye-sensitized solar cells (DSSCs). Studies involving derivatives with modifications such as methoxy and azo groups have shown that these compounds can act as efficient photosensitizers, contributing to the conversion of solar energy into electrical energy. Their electronic and photovoltaic properties, including polarizability and hyperpolarizability, suggest their utility in improving the efficiency of DSSCs (Gad, Kamar, & Mousa, 2020).
Molecular Docking and Drug Design
Chromen-2-one derivatives have been investigated for their potential in drug design through molecular docking studies. For instance, novel hybrid compounds containing pyrazole and coumarin cores have been characterized for their structural, spectroscopic, and electronic properties, as well as their interactions with biological targets such as interleukin-6 (IL-6). These studies provide insights into the design of new pharmacophores with potential therapeutic applications (Sert, Gümüş, Gökce, Kani, & Koca, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-ethoxy-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-22-15-9-10-16-17(11-15)23-12(2)18(19(16)20)13-5-7-14(21-3)8-6-13/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCQDYWCKNCIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303094-61-3 |
Source
|
Record name | 7-ETHOXY-3-(4-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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